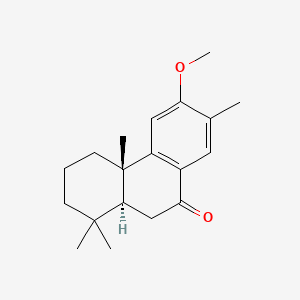

O-Methylnimbiol

説明

Contextualization of O-Methylnimbiol as a Diterpenoid Natural Product

This compound is a naturally occurring chemical compound classified as a diterpenoid. vulcanchem.comthieme-connect.comthieme-connect.com Diterpenoids are a diverse group of organic compounds derived from four isoprene (B109036) units and are integral components of many terrestrial plants. rsc.org They are known for a wide array of biological activities. rsc.orgunibas.it

Structurally, this compound belongs to the podocarpane (B1244330) class of diterpenoids, featuring a distinct fused tetracyclic system. vulcanchem.com Its chemical formula is C₁₉H₂₆O₂ and it has a molecular weight of 286.41 g/mol . nih.gov The complex, three-dimensional structure of this compound, like other diterpenoids, is a key factor in its biological interactions. vulcanchem.com

Diterpenoids in general are a major group of antimicrobial compounds found in various plants. nih.gov The study of diterpenoids like this compound is a significant area of natural product research, with potential applications in medicine and agriculture. rsc.orgnih.gov

Historical and Botanical Origins of this compound from Azadirachta indica

This compound is predominantly isolated from the neem tree, Azadirachta indica A. Juss., a plant native to the Indian subcontinent. vulcanchem.comthieme-connect.com The neem tree is often referred to as the "wonder tree" or "free tree of India" and has a long history of use in traditional medicine systems like Ayurveda, Unani, and Siddha for various therapeutic purposes. thieme-connect.comthieme-connect.comjocpr.comnih.gov

Different parts of the neem tree, including the bark, leaves, seeds, and flowers, are rich sources of a vast array of structurally complex and biologically active compounds. vulcanchem.comthieme-connect.comscispace.com Over 400 secondary metabolites have been identified from neem, with terpenoids, particularly limonoids and diterpenoids, being major constituents. thieme-connect.comthieme-connect.com

This compound is found in the stem bark of the neem tree. thieme-connect.comthieme-connect.com It coexists with other well-known neem compounds such as azadirachtin (B1665905), nimbin (B191973), and nimbolide (B1678885). vulcanchem.com The presence of this diverse range of compounds contributes to the plant's historical use and ongoing scientific interest. thieme-connect.comiosrjournals.org

Detailed Research Findings

The following table summarizes key research findings related to this compound.

| Property | Finding |

| Chemical Formula | C₁₉H₂₆O₂ nih.gov |

| Molecular Weight | 286.41 g/mol nih.gov |

| Classification | Diterpenoid vulcanchem.comthieme-connect.comthieme-connect.com |

| Botanical Source | Azadirachta indica (Neem Tree) vulcanchem.comthieme-connect.comknapsackfamily.com |

| Plant Part | Stem Bark thieme-connect.comthieme-connect.com |

Structure

3D Structure

特性

CAS番号 |

123123-15-9 |

|---|---|

分子式 |

C19H26O2 |

分子量 |

286.4 g/mol |

IUPAC名 |

(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |

InChIキー |

LLSHPJSGKGCJSJ-PKOBYXMFSA-N |

異性体SMILES |

CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |

正規SMILES |

CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |

製品の起源 |

United States |

Advanced Methodologies for O Methylnimbiol Isolation and Structural Elucidation

Chromatographic and Extraction Techniques for O-Methylnimbiol Isolation

The isolation of this compound, primarily from the bark and leaves of the neem tree (Azadirachta indica), begins with solvent extraction. vulcanchem.com This initial step aims to separate the compound from the complex matrix of plant material. Typically, solvents such as hexane (B92381) or ethyl acetate (B1210297) are used in this preliminary extraction phase. column-chromatography.com

Following extraction, chromatographic techniques are indispensable for purifying this compound from the resulting mixture of related terpenoids and other secondary metabolites. buchi.comiipseries.org Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a fundamental method for this purpose. column-chromatography.com The principle of separation is based on the differential polarity of the compounds in the mixture; non-polar compounds elute first, followed by more polar ones as the polarity of the mobile phase is increased. column-chromatography.comkhanacademy.org

For high-purity isolation and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. greenskybio.com A specific reported method for this compound involves reverse-phase HPLC. vulcanchem.com This technique uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. bhu.ac.in

Below is a data table summarizing a reported HPLC method for this compound isolation.

| Parameter | Value | Reference |

| Technique | Reverse-Phase HPLC | vulcanchem.com |

| Stationary Phase | C18 column | vulcanchem.com |

| Mobile Phase | 70:30 Methanol-Water | vulcanchem.com |

| Detection | 254 nm | vulcanchem.com |

| Retention Time | 14.3 min | vulcanchem.com |

Comprehensive Spectroscopic Approaches for Structural Characterization

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic methods. Each technique provides unique pieces of information that, when combined, create a complete and unambiguous picture of the molecule's identity and three-dimensional shape. intertek.comanu.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds like this compound. measurlabs.com It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule. intertek.com

For this compound, specific proton (¹H) and carbon (¹³C) signals are diagnostic. For instance, quantitative NMR has been used for purity assessment, identifying key signals that are unique to its structure. vulcanchem.com

The following table presents key diagnostic NMR signals reported for this compound.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| ¹H | 3.27 | singlet (s) | OCH₃ | vulcanchem.com |

| ¹H | 1.21 | singlet (s) | C-4a CH₃ | vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the molecular formula of a compound. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula. bioanalysis-zone.comulethbridge.casavemyexams.com The molecular formula for this compound has been established as C₁₉H₂₆O₂. nih.gov

Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide information about the compound's fragmentation pattern, which can offer clues to its structure. iipseries.org

Key mass spectrometry data for this compound is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₂ | nih.gov |

| Molecular Weight | 286.41 | nih.gov |

| Characteristic Fragments (m/z) | 286 (M⁺), 268 (M⁺–H₂O), 121 (base peak) | vulcanchem.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. iipseries.org The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. spectroscopyonline.com The structure of this compound contains a ketone (C=O) and a methoxy (B1213986) group (C-O ether), which give rise to distinct absorption bands in the IR spectrum.

The expected IR absorption regions for the key functional groups in this compound are listed in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Reference |

| Ketone | C=O Stretch | 1750-1680 | spectroscopyonline.com |

| Aromatic Ring | C=C Stretch | 1600-1450 | libretexts.org |

| Ether (Aromatic) | C-O Stretch | 1270-1230 (asymmetric), 1075-1020 (symmetric) | spectroscopyonline.com |

| Alkyl | C-H Stretch | 3000-2850 | libretexts.org |

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. measurlabs.com It is highly valuable for studying paramagnetic substances, such as free radicals or transition metal complexes.

However, this compound, in its stable ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, EPR spectroscopy is not a conventional or applicable method for its standard structural elucidation. The technique would only become relevant if studying radical intermediates of this compound or its behavior in specific, electronically excited states, which falls outside the scope of routine characterization.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. anton-paar.com The structure of this compound has been unequivocally confirmed using this technique. vulcanchem.com By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically decoded to produce a detailed 3D model of the molecule. utoronto.cacreative-biostructure.com

This method provides exact data on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for a molecule with the stereochemical complexity of this compound. vulcanchem.com

The table below outlines the type of structural information obtained from an X-ray crystallography experiment.

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms, measured with high precision. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment of this compound

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for assigning the absolute configuration of chiral molecules like this compound. nih.govthieme-connect.com These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing crucial information about the spatial arrangement of its atoms. nih.gov The absolute configuration of complex natural products, including diterpenoids and other compounds isolated from Azadirachta indica, has been successfully established by comparing experimental CD spectra with those of known compounds or with spectra predicted by quantum chemical calculations. researchgate.netnih.gov

For this compound, which possesses two stereocenters at positions C-5 and C-10 (using standard podocarpane (B1244330) numbering which may differ from IUPAC nomenclature), the CD spectrum is expected to exhibit characteristic Cotton effects. nih.gov These effects arise from the electronic transitions of the molecule's chromophores, which are located in a chiral environment. The key chromophores in this compound are the α,β-unsaturated ketone in the C-ring and the methoxy-substituted aromatic A-ring.

The sign and magnitude of the observed Cotton effects in the CD and ORD spectra are directly related to the stereochemistry of the molecule. cyberleninka.ruuni-siegen.de For instance, the n→π* transition of the conjugated ketone and the π→π* transitions of the aromatic ring will give rise to distinct CD bands. By applying established empirical rules, such as the Octant Rule for ketones, and by comparing the experimental data with theoretical data generated using methods like time-dependent density functional theory (TD-DFT), the absolute configuration at the chiral centers can be unambiguously assigned as (5S, 10R) or (5R, 10S). thieme-connect.comgoogle.com.my This combined experimental and computational approach is a powerful tool for the stereochemical elucidation of podocarpane diterpenoids. researchgate.net

Table 1: Expected Chiroptical Data for this compound (Note: This table is predictive, based on the known structure and typical values for related podocarpane diterpenoids. Specific experimental data is not widely published.)

| Spectroscopic Technique | Chromophore Transition | Expected Wavelength (nm) | Expected Sign of Cotton Effect |

| Circular Dichroism (CD) | Aromatic π→π | ~280 | Positive/Negative |

| Circular Dichroism (CD) | Aromatic π→π | ~230 | Positive/Negative |

| Circular Dichroism (CD) | Ketone n→π* | ~330 | Positive/Negative |

| Optical Rotatory Dispersion (ORD) | Multiple | >220 | Complex curve with peaks/troughs |

Complementary Spectroscopic and Diffraction Methods for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. washington.edu One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information on chemical environments, proton-proton connectivities, and carbon-hydrogen correlations over two or three bonds.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group, and the various aliphatic and methyl protons. libretexts.org The ¹³C NMR spectrum, often analyzed with the aid of DEPT experiments, reveals the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons. rsc.org The specific chemical shifts are highly indicative of the local electronic environment. For example, the carbonyl carbon of the ketone and the oxygen-substituted aromatic carbons are expected to appear far downfield. nih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) (Note: Based on general chemical shift ranges and data for structurally similar diterpenoids.) researchgate.netrcsb.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.7 - 8.0 | m |

| Methoxy (-OCH₃) | ~3.8 | s |

| Aliphatic (CH₂, CH) | 1.5 - 3.0 | m |

| C-4 gem-dimethyl (-C(CH₃)₂) | ~0.9 - 1.0 | s |

| C-10 angular methyl (-CH₃) | ~1.2 | s |

| Aromatic methyl (-CH₃) | ~2.2 | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) (Note: Based on general chemical shift ranges and data for structurally similar diterpenoids.) nih.govresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-O, C-C) | 120 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Aliphatic (CH₂, CH, C) | 18 - 50 |

| Methyl (-CH₃) | 15 - 30 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. ox.ac.uk High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. capes.gov.br For this compound (Molecular Weight: 286.41 g/mol ), the molecular ion peak (M⁺•) would be observed at m/z 286. vulcanchem.comnih.gov Common fragmentation pathways for podocarpane diterpenoids often involve cleavages of the B-ring and loss of methyl groups or other small neutral molecules, leading to a characteristic pattern of fragment ions. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Interpretation |

| 286 | Molecular Ion [M]⁺• |

| 271 | Loss of a methyl group [M-CH₃]⁺ |

| 243 | Loss of a propyl group [M-C₃H₇]⁺ |

| 227 | Further fragmentation, potentially involving ring cleavage |

X-ray Diffraction Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. uni-siegen.de Crucially, for a chiral molecule crystallized in a non-centrosymmetric space group, X-ray diffraction can determine the absolute configuration directly, thus providing definitive validation for the assignments made using chiroptical methods. rcsb.orgarxiv.org The result is a detailed model of the molecule's conformation in the solid state. Although the structure of this compound has been confirmed by X-ray crystallography, the detailed crystallographic data is not widely available in public databases. vulcanchem.com

Biosynthetic Pathways and Precursor Chemistry of O Methylnimbiol

Elucidation of Isoprenoid Biogenesis Leading to Diterpenoids

The biosynthesis of all terpenoids, including the diterpenoid O-Methylnimbiol, begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). cam.ac.ukjmb.or.kr In plants, these fundamental units are produced through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. cam.ac.ukjmb.or.krfrontiersin.org While the MVA pathway is primarily responsible for producing precursors for sesquiterpenes and triterpenes, the MEP pathway in the plastids generates the precursors for monoterpenes, diterpenes, and other essential molecules like carotenoids. cam.ac.uk

The formation of diterpenoids specifically utilizes geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule. cam.ac.ukmdpi.com GGPP is synthesized through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS). cam.ac.ukfrontiersin.org This C20 precursor is the branching point for a vast array of diterpenoid structures. mdpi.comrsc.org The initial and most critical step in diversifying GGPP is its cyclization, initiated by enzymes known as diterpene synthases (diTPSs) or terpene cyclases. nih.govacs.org These enzymes catalyze complex electrophilic cascade reactions, converting the linear GGPP into various cyclic hydrocarbon skeletons, which then undergo further modifications. nih.govrsc.orgresearchgate.net

Proposed Enzymatic Cascades in this compound Biosynthesis

While the complete enzymatic pathway for this compound has not been fully elucidated, it is hypothesized to follow the general principles of abietane-type diterpenoid biosynthesis. This compound is structurally an abietane (B96969) diterpenoid, characterized by a tricyclic ring system. rsc.org

The proposed cascade begins with the cyclization of GGPP. In many Lamiaceae species, which also produce abietane diterpenes, this involves a two-step process catalyzed by bifunctional enzymes. frontiersin.org First, a class II diTPS, such as copalyl diphosphate (B83284) synthase (CPPS), converts GGPP into a bicyclic intermediate, (+)-copalyl diphosphate (CPP). frontiersin.org Subsequently, a class I diTPS, like miltiradiene (B1257523) synthase, acts on CPP to form the tricyclic olefin miltiradiene. frontiersin.org Miltiradiene can then spontaneously oxidize to form the aromatic abietatriene (B1232550), which is a key scaffold for many abietane diterpenoids. frontiersin.org

Following the formation of the core abietane skeleton, a series of tailoring reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and methyltransferases. For this compound, this would involve hydroxylation of the abietane ring, followed by methylation. It is biosynthetically derived from the oxidation and subsequent methylation of its precursor, nimbiol (B1247986). vulcanchem.com This final methylation step, which adds the methyl group to a hydroxyl function, is likely catalyzed by an S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT), a common enzyme in secondary metabolism responsible for such modifications. vulcanchem.com

Investigation of Key Biosynthetic Intermediates and Branch Points

The biosynthesis of this compound involves several critical intermediates and branch points that divert metabolic flux towards its specific structure.

Geranylgeranyl Pyrophosphate (GGPP): As the universal precursor for all diterpenoids, GGPP represents the primary branch point diverting carbon from general isoprenoid metabolism into the diterpenoid pathway. mdpi.comfrontiersin.org

(+)-Copalyl Diphosphate (CPP): The formation of this bicyclic intermediate by CPPS is the first committed step towards the synthesis of many cyclic diterpenoids, including the abietanes. frontiersin.org

Abietatriene: This stable tricyclic aromatic intermediate is a crucial hub. frontiersin.org From this point, various oxidative enzymes, particularly CYP450s, can introduce hydroxyl groups at different positions on the aromatic ring, leading to a diverse array of compounds. For instance, hydroxylation at the C-12 position leads to the formation of ferruginol, a common and simple phenolic abietane diterpenoid. frontiersin.orgrsc.org

Nimbiol: This compound is the direct precursor to this compound. vulcanchem.com It is an oxidized abietane diterpenoid that serves as the substrate for the final methylation step. The transformation from a general abietane intermediate like abietatriene to nimbiol involves specific hydroxylation and potentially other oxidative modifications catalyzed by a suite of CYP450 enzymes.

The pathway leading to this compound is part of a larger metabolic network within Azadirachta indica, which also produces a vast array of other terpenoids, most notably the complex triterpenoid (B12794562) azadirachtin (B1665905). frontiersin.orgnih.gov The regulation of enzyme activity at these branch points dictates the relative production of these different classes of bioactive compounds.

Genetic and Molecular Biology Approaches to this compound Pathway Analysis

Investigating the genetic underpinnings of terpenoid biosynthesis in Azadirachta indica is crucial for fully understanding the formation of this compound. Although research has heavily focused on the more abundant triterpenoid, azadirachtin, these studies provide a framework and tools applicable to diterpenoid pathways. frontiersin.orgnih.govresearchgate.net

Transcriptomic and genomic analyses have been employed to identify candidate genes involved in terpenoid synthesis in neem. frontiersin.orgnih.gov The sequencing of the A. indica genome and various tissue-specific transcriptomes has created a foundational resource for this research. nih.govresearchgate.net By comparing the transcriptomes of different tissues or plants with varying metabolite profiles, researchers can identify differentially expressed genes (DEGs) that may encode the enzymes of a specific pathway. nih.govresearchgate.net

For the this compound pathway, this approach would involve searching for homologs of known diTPSs (like CPPS), CYP450s known to be involved in abietane oxidation, and O-methyltransferases. For example, comparative analysis of the transcriptomes of A. indica and the related species Melia azedarach revealed that genes involved in the terpenoid backbone biosynthesis were upregulated in A. indica, which correlates with its higher terpenoid content. nih.govresearchgate.net

Once candidate genes are identified, their function must be verified. This is typically achieved through heterologous expression, where the gene is introduced into a microbial host like E. coli or yeast. jmb.or.kr The engineered microbe can then be supplied with the appropriate precursor (e.g., GGPP for a diTPS), and the resulting product is analyzed to confirm the enzyme's function. This "omics" and synthetic biology approach holds the key to discovering and characterizing the specific CPPS, CYP450s, and the terminal O-methyltransferase responsible for converting GGPP into this compound. jmb.or.krfrontiersin.org

Synthetic Chemistry Strategies Towards O Methylnimbiol and Its Analogues

Total Synthesis Approaches for O-Methylnimbiol

The total synthesis of a complex natural product like this compound presents a significant challenge that requires intricate strategic planning and the development of efficient bond-forming reactions. mit.edu

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by working backward from the final structure to simpler, commercially available starting materials. amazonaws.comyoutube.com This process involves the "disconnection" of bonds, which correspond to the reverse of reliable chemical reactions. amazonaws.comegrassbcollege.ac.in For a molecule with the complexity of this compound, multiple disconnections are considered to devise the most efficient and convergent synthetic route. amazonaws.com

Key strategic considerations in the retrosynthesis of this compound would involve:

A-Ring Construction: Strategies to construct the substituted aromatic A-ring.

B/C Ring Fusion: Formation of the trans-fused decalin system.

Stereocenter Control: Establishing the correct relative and absolute stereochemistry at the multiple chiral centers.

Functional Group Installation: Introduction of the ketone, methyl ether, and isopropyl groups at the appropriate stages.

A plausible retrosynthetic strategy might involve a key disconnection at the C-5/C-10 bond, potentially setting the stage for a powerful ring-closing reaction to form the B-ring. Another strategic disconnection could be at the C-4/C-5 bond, allowing for the coupling of two major fragments representing the A-ring and a pre-formed B/C-ring system. The choice of disconnections is guided by the availability of reliable reactions to form the corresponding bonds in the forward synthesis. egrassbcollege.ac.in

Development of Novel Methodologies for this compound Core Construction

The synthesis of complex natural products often stimulates the development of new synthetic methods to overcome specific challenges. uibk.ac.at For this compound, this could involve novel approaches to construct the tricyclic diterpenoid core. Research in this area might focus on:

Cascade Reactions: Designing a sequence of reactions that occur in a single pot to rapidly build molecular complexity, such as an acid-catalyzed cascade to form key ring systems. nih.gov

C-H Functionalization: The direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds is a powerful strategy for increasing synthetic efficiency. rsc.orgrsc.org In the context of this compound, late-stage C-H functionalization could be envisioned for introducing specific functional groups onto the steroid-like core.

Catalytic Methods: The development of new catalytic processes, including asymmetric catalysis, is central to modern organic synthesis for achieving high selectivity and efficiency. mit.edu

While specific novel methodologies developed exclusively for this compound are not extensively documented in readily available literature, the principles of modern synthetic chemistry provide a framework for how such challenges would be approached.

Stereocontrolled Synthesis and Chiral Pool Applications in this compound Total Synthesis

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. rsc.orgnih.gov There are several established strategies to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netwikipedia.orgbenthamscience.com For a terpene-derived molecule like this compound, a starting material from the chiral pool, such as a terpene with a pre-existing portion of the carbon skeleton and correct stereochemistry, could significantly streamline the synthesis. wikipedia.org For instance, a synthesis could commence from a chiral building block like D-pantolactone. beilstein-journals.org The inherent chirality of the starting material is then transferred through the synthetic sequence to the final product. nih.gov

Asymmetric Catalysis: This involves the use of a chiral catalyst to induce enantioselectivity in a reaction that creates a new chiral center from a prochiral substrate. researchgate.net

Substrate-Controlled Synthesis: In this strategy, existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. nih.gov

The application of these stereocontrol strategies is essential to produce a single enantiomer of this compound, which is crucial as different enantiomers can have vastly different biological activities.

Semisynthesis and Derivatization Chemistry of this compound

Semisynthesis offers a more direct route to this compound and its analogues by starting from a structurally related and more abundant natural product. nih.gov

A documented semisynthetic route to this compound starts from podocarpic acid . This approach involves a Birch reduction of the aromatic A-ring, followed by an Oppenauer oxidation to install the ketone functionality at the C-7 position. vulcanchem.com Another straightforward method is the methylation of nimbiol (B1247986) using dimethyl sulfate (B86663) in an alkaline medium, which yields this compound. vulcanchem.com

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships. Potential modifications could include the reduction of the C-7 ketone or the replacement of the C-12 methoxy (B1213986) group to generate novel analogues with potentially improved pharmacokinetic properties.

Mechanistic Studies of Crucial Synthetic Transformations in this compound Synthesis

Understanding the mechanisms of key reactions is vital for optimizing reaction conditions and improving yields and selectivity. mit.eduuibk.ac.at For the synthesis of this compound, mechanistic studies could focus on:

Ring-Forming Reactions: Elucidating the transition states and intermediates in key cyclization reactions to better control the stereochemical outcome.

Oxidation/Reduction Reactions: Investigating the mechanism of reactions like the Oppenauer oxidation to understand the factors governing regioselectivity.

Catalytic Cycles: In catalysed reactions, detailed mechanistic studies can help in the design of more efficient and selective catalysts. nih.govnih.gov

For example, in a dynamic thermodynamic resolution process that might be used to establish atropisomerism in a synthetic intermediate, understanding the mechanism of interconversion between diastereomers is crucial for maximizing the yield of the desired isomer. nih.gov

Molecular Interaction Mechanisms of O Methylnimbiol

Investigation of O-Methylnimbiol Interactions with Biomolecular Targets

Direct experimental investigation into how this compound binds to and modulates the function of its biological targets provides the most definitive evidence of its molecular mechanisms. These studies encompass the kinetics and thermodynamics of binding, effects on enzyme activity, and involvement in larger molecular assemblies.

The interaction between a ligand like this compound and its molecular receptor is defined by kinetic and thermodynamic parameters. Kinetic constants, such as the association rate (k_on) and dissociation rate (k_off), describe the speed at which a ligand-receptor complex forms and breaks apart, respectively. The ratio of these rates determines the binding affinity (K_D), a thermodynamic measure of the stability of the complex at equilibrium.

Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), provide deeper insight into the forces driving the binding event. These parameters can be measured using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Currently, specific experimental data detailing the ligand-receptor binding kinetics and thermodynamics for this compound are not extensively available in publicly accessible scientific literature. Such studies would be invaluable for quantitatively describing the affinity and nature of its binding to specific protein targets.

Table 1: Key Parameters in Ligand-Receptor Binding

| Parameter | Symbol | Description |

| Association Rate Constant | k_on | The rate at which the ligand binds to the receptor. |

| Dissociation Rate Constant | k_off | The rate at which the ligand-receptor complex dissociates. |

| Equilibrium Dissociation Constant | K_D | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower K_D indicates higher binding affinity. |

| Gibbs Free Energy of Binding | ΔG | Represents the overall energy change upon binding, indicating spontaneity. |

| Enthalpy of Binding | ΔH | The heat released or absorbed during the binding event, reflecting changes in bonding energies. |

| Entropy of Binding | ΔS | The change in the randomness or disorder of the system upon binding. |

This compound has been identified as an inhibitor of specific enzymes, which appears to be a key component of its biological activity. Mechanistic studies indicate that it functions as an inhibitor of chitin (B13524) synthase, an enzyme crucial for cuticle formation during the molting process in insects. vulcanchem.com This inhibition is a likely contributor to its observed insecticidal and larvicidal effects. vulcanchem.com

Furthermore, this compound has demonstrated moderate cytotoxic activity against MCF-7 breast cancer cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 45 µM. vulcanchem.com This suggests that it interacts with molecular targets within these cells, potentially modulating enzymatic pathways involved in cell proliferation and survival. vulcanchem.com

While direct experimental validation is pending, computational studies have also predicted that this compound may act as an inhibitor of other enzymes, such as phospholipase A2 (PLA2), by interacting with residues in the enzyme's active site. iosrjournals.org Enzyme inhibition can occur through various mechanisms, such as competitive inhibition (where the inhibitor binds to the active site), non-competitive inhibition (binding to an allosteric site), or uncompetitive inhibition (binding only to the enzyme-substrate complex). The precise mechanism for this compound's inhibitory activities requires further detailed kinetic analysis.

Table 2: Investigated and Potential Enzyme Targets of this compound

| Enzyme Target | Organism/Cell Line | Observed/Predicted Effect | Citation |

| Chitin Synthase | Insects | Inhibition, impairing cuticle formation | vulcanchem.com |

| Cellular Targets in MCF-7 | Human Breast Cancer Cells | Cytotoxicity (IC₅₀ = 45 µM) | vulcanchem.com |

| Phospholipase A2 (VRV-PL-VIIIa) | Daboia russelii (Russell's viper) | Predicted inhibition (in silico) | iosrjournals.org |

Biological processes are often carried out by large macromolecular complexes, which are assemblies of multiple proteins and other biomolecules. The formation and dissociation of these complexes are critical regulatory steps. Small molecules can influence these dynamics by binding to components of the complex, either stabilizing or disrupting the assembly.

To date, there is a lack of specific research in the scientific literature investigating the role of this compound in the formation, stabilization, or dissociation of macromolecular complexes. This remains an open area for future investigation to determine if any of its biological effects are mediated through the modulation of these larger cellular machines.

Enzyme Active Site Modulation and Inhibition Mechanisms

Computational Approaches in this compound Molecular Interaction Studies

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and analyze the potential interactions of this compound with biomolecular targets. These in silico techniques can guide further experimental work by identifying likely binding partners and modes of interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. iosrjournals.org Algorithms score different binding poses based on factors like steric complementarity and intermolecular forces, such as hydrogen bonds and hydrophobic interactions. The resulting docking score provides an estimate of the binding affinity. iosrjournals.org

An in silico study screened a library of phytochemicals from Azadirachta indica, including this compound, for their potential to inhibit the basic phospholipase A2 (VRV-PL-VIIIa) from Russell's viper venom. iosrjournals.org While this compound was part of the screening library, it was not identified as one of the top-ranking hit molecules in this particular study, which favored other compounds with lower free energies of binding. iosrjournals.org For instance, the compound nimbocinolide showed a predicted free energy of binding of -14.44 kcal/mol. iosrjournals.org The study highlighted other compounds that formed specific hydrogen bond interactions with key catalytic residues like His48 and Asp49. iosrjournals.org Such studies are valuable for initial screening but require experimental validation to confirm the predicted inhibitory activity. iosrjournals.org

Table 3: Selected Docking Results of Neem Phytochemicals against Phospholipase A2 (VRV-PL-VIIIa)

| Compound | Predicted Free Energy of Binding (kcal/mol) | Key Predicted Interactions | Citation |

| Nimbocinolide | -14.44 | H-bond with PRO18 | iosrjournals.org |

| Stigmasterol | -13.28 | Not specified | iosrjournals.org |

| Azadirachtin (B1665905) F | -12.07 | H-bonds with TYR22 and GLY30 | iosrjournals.org |

| 1-Senecioyl-3-acetylvilasininlactol | Not specified | H-bonds with Asp49 and GLY30 | iosrjournals.org |

| Tirucallol | Not specified | H-bond with ASP49 | iosrjournals.org |

| Note: This table includes top-ranked compounds from the referenced study to provide context for the screening that included this compound. This compound's specific docking score was not highlighted among the top hits in the publication. |

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide insights into the stability of the docked pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding. By simulating the system in a solvated environment, MD can reveal the dynamic nature of the interaction, which is not captured by static docking models.

Furthermore, advanced MD techniques can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. These simulations can map the energetic landscape of the binding process, identifying stable states and the energy barriers between them.

Currently, dedicated molecular dynamics simulation studies focused specifically on this compound complexed with its potential biological targets are not widely reported in the literature. The application of MD simulations would be a logical next step following docking studies to validate the stability of predicted binding modes and to refine the understanding of the energetics and conformational dynamics that govern its interactions.

Quantitative Structure-Mechanism Relationship (QSMR) Analysis for this compound Analogues

Quantitative Structure-Mechanism Relationship (QSMR) analysis is a computational methodology aimed at correlating the chemical structure of a series of compounds with their biological or toxicological mechanisms. While specific QSMR studies focusing exclusively on this compound and its direct analogues are not extensively documented in publicly available literature, the principles can be extrapolated from research on related limonoids and other terpenoids. Such analyses are crucial for predicting the mechanistic actions of new analogues and for designing compounds with enhanced or more specific activities.

A typical QSMR study for this compound analogues would involve the generation of a dataset of structurally similar compounds and the calculation of various molecular descriptors. These descriptors fall into several categories: electronic (e.g., dipole moment, partial charges), steric/spatial (e.g., molecular volume, surface area, principal moment of inertia), and hydrophobic (e.g., logP). researchgate.net By correlating these descriptors with observed mechanistic endpoints—such as the inhibition of a specific enzyme or the modulation of a signaling pathway—a predictive mathematical model can be built. ijpsr.commdpi.com

For instance, QSAR studies on other anti-inflammatory compounds have revealed that specific electronic and steric features are critical for activity. rsc.org For this compound analogues, key structural variations might include modifications to the furan (B31954) ring, alterations in the methylation pattern, or changes to the carbocyclic core. A QSMR analysis could reveal, for example, that increased hydrophobicity at a particular position enhances membrane permeability, while a specific electronic distribution around the furan ring is essential for binding to a target protein. Studies on nimbin (B191973) analogues have suggested that low bulkiness and specific hydrophobic characteristics are favorable for certain biological activities. researchgate.net These insights are instrumental in guiding the synthesis of new derivatives with potentially improved therapeutic or agrochemical profiles. nih.gov

Table 1: Hypothetical QSMR Descriptors for this compound Analogues This table is illustrative and provides examples of descriptors that would be used in a QSMR study.

| Analogue | Modification | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Mechanism Endpoint (e.g., IC50) |

| This compound | - | 4.5 | 2.8 | 450 | Baseline |

| Analogue 1 | Demethylation at C-12 | 4.1 | 3.5 | 435 | Variable |

| Analogue 2 | Hydroxylation at C-7 | 4.0 | 4.1 | 465 | Variable |

| Analogue 3 | Saturation of Furan Ring | 4.2 | 2.1 | 455 | Variable |

Cellular and Subcellular Mechanistic Investigations of this compound Interactions

The biological activity of a compound like this compound is determined by its interactions at the cellular and subcellular levels. While direct research on this compound is limited, studies on closely related neem limonoids such as nimbolide (B1678885), azadirachtin, and gedunin (B191287) provide a framework for understanding its potential mechanisms. These compounds are known to influence a variety of cellular processes, from signal transduction to membrane dynamics and protein interactions. worldneemorganisation.orgphcogrev.com

Intracellular Signaling Pathway Perturbation by this compound

Limonoids from Azadirachta indica are well-documented modulators of critical intracellular signaling pathways that regulate cell fate, inflammation, and proliferation. foodandnutritionresearch.net It is highly probable that this compound exerts its biological effects through similar mechanisms.

One of the most consistently reported targets for neem limonoids is the Nuclear Factor-kappa B (NF-κB) pathway. worldneemorganisation.org Nimbolide, for example, has been shown to inhibit NF-κB activation, a key process in inflammation and cancer. foodandnutritionresearch.netplos.org This inhibition prevents the downstream transcription of genes involved in cell survival and inflammation. Given its structural similarity, this compound may also suppress the NF-κB pathway.

Other major signaling cascades likely affected include:

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Ethanolic neem leaf extracts and the limonoid nimbolide have been found to decrease the phosphorylation and activation of Akt, leading to the induction of apoptosis in cancer cells. amegroups.cnnih.gov

MAPK Pathways (ERK, JNK, p38): Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a wide range of stimuli. Different limonoids can modulate these pathways in a context-dependent manner. worldneemorganisation.orgcirad.fr For instance, nimbolide has been observed to modulate the expression of pERK1/2, pP38, and pJNK1/2 in colon cancer cells. worldneemorganisation.org Obacunone, another limonoid, inhibits the p38 MAPK pathway in breast cancer cells. cirad.fr

The perturbation of these pathways by this compound could explain its reported anti-inflammatory and cytotoxic properties. vulcanchem.com

Table 2: Observed Effects of Related Limonoids on Intracellular Signaling Pathways

| Limonoid | Pathway Affected | Observed Effect | Cell Line/Model | Reference |

| Nimbolide | NF-κB | Inhibition of IKK, prevention of p65 nuclear translocation | Various cancer cells | plos.org, worldneemorganisation.org |

| Nimbolide | PI3K/Akt/GSK3 | Inactivation, induction of apoptosis | Oral cancer cells | amegroups.cn |

| Azadirachtin | Caspase Cascade | Activation, induction of apoptosis | Cancer cells | nih.gov |

| Neem Leaf Extract | IGF-1R/PI3K/Akt | Downregulation of pathway components | Breast cancer cells | nih.gov |

| Obacunone | p38 MAPK | Inhibition | Breast cancer cells | cirad.fr |

Membrane Permeability and Transporter Interaction Studies

The ability of a compound to cross biological membranes is fundamental to its bioactivity. Terpenoids, including limonoids like this compound, are generally lipophilic and are hypothesized to cross cellular membranes, at least in part, through passive diffusion. encyclopedia.pubglbrc.org Molecular simulations of other plant terpenoids have shown that they can permeate freely through lipid bilayers, suggesting that specific transport proteins may not always be necessary for cellular entry. glbrc.org

However, beyond passive diffusion, interactions with membrane components and dedicated transporter proteins are critical.

Membrane Integrity: Several neem limonoids, such as nimbin and nimbidin, are known to disrupt the lipid bilayer of microbial cell membranes. This action increases membrane permeability, leading to the leakage of cellular contents and cell death. ijsrtjournal.comijsrtjournal.com Neem oil nanoemulsions have been shown to increase the permeability of bacterial membranes, causing DNA and protein leakage. mdpi.com It is plausible that this compound shares this ability to perturb membrane structure.

Interaction with Membrane Transporters: The bioavailability and cellular concentration of xenobiotics are often controlled by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps. mdpi.comnih.gov Some neem-derived compounds have been shown to interact with these transporters. For example, in silico studies predicted that the limonoids 17-hydroxyazadiradione and nimbolide could inhibit P-gp, potentially increasing their own bioavailability and that of other drugs. nih.gov Conversely, some terpenoids are actively transported out of cells by ABC transporters, which can be a mechanism of cellular resistance. mdpi.comnih.gov The interaction of this compound with such transporters would be a key determinant of its intracellular concentration and efficacy.

Table 3: Interactions of Terpenoids with Membrane Transporters

| Compound/Class | Transporter | Type of Interaction | Implication | Reference |

| Terpenoids (General) | ABC Transporters | Substrate/Inhibitor | Efflux from cell, Drug-drug interactions | mdpi.com, nih.gov |

| 17-hydroxyazadiradione | P-glycoprotein (P-gp) | Predicted Inhibitor | Increased bioavailability | nih.gov |

| Nimbolide | P-glycoprotein (P-gp) | Predicted Inhibitor | Increased bioavailability | nih.gov |

| Ginsenosides (Terpenoid) | PgPDR3 (ABC Transporter) | Substrate | Transport and accumulation | mdpi.com |

Protein-Protein Interaction Modulations Induced by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their modulation by small molecules represents a significant therapeutic strategy. mdpi.comnih.govfrontiersin.org Natural products, including limonoids, are a rich source of PPI modulators.

While direct evidence for this compound is lacking, related compounds have demonstrated the ability to modulate PPIs. For example, in silico studies have shown that nimbin isomers can bind with high affinity to the Spike and RdRp proteins of coronaviruses, potentially inhibiting the protein-protein interactions necessary for viral function. nih.gov Another study used molecular docking to show that nimbin and its analogues could bind to the p50 and p65 subunits of NF-κB, suggesting a mechanism that disrupts the formation of the functional NF-κB heterodimer. researchgate.net

Furthermore, basic limonoids from neem, such as gedunin and azadiradione, have been found to interact with the hexapeptide regions of aggregated Tau protein. nih.gov This interaction not only inhibits the formation of Tau aggregates (a PPI-driven process) but also helps disintegrate existing fibrils, highlighting a role in modulating pathological PPIs in neurodegenerative disease. nih.gov Given its core tetranortriterpenoid structure, this compound possesses the potential to fit into protein interface pockets, acting as either an inhibitor or a stabilizer of specific protein complexes, thereby altering downstream cellular functions. mdpi.comfrontiersin.org

Table 4: Examples of Protein-Protein Interaction (PPI) Modulation by Limonoids

| Limonoid | Target PPI | Proposed Mechanism | Biological Context | Reference |

| Nimbin Analogues | NF-κB (p50/p65) | Binding to subunits, disrupting dimerization | Anti-inflammatory | researchgate.net |

| Nimbin Isomers | Coronavirus Spike/RdRp | Binding to viral proteins, inhibiting function | Antiviral | nih.gov |

| Gedunin, Azadiradione | Tau-Tau Interaction | Binding to hexapeptide regions, inhibiting aggregation | Neuroprotection | nih.gov |

| Nimbolide | IKKβ-NEMO | Inhibition of IKK complex formation | Anti-inflammatory | plos.org |

Advanced Research Directions and Methodological Innovations for O Methylnimbiol

Integrative Omics Approaches for Comprehensive Mechanistic Elucidation of O-Methylnimbiol

To move beyond single-endpoint assays and gain a holistic understanding of how this compound functions within a biological system, the integration of multiple "omics" technologies is crucial. mdpi.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the molecular pathways modulated by this compound. mdpi.comnih.govnih.gov

Transcriptomics and Proteomics: The biosynthesis of this compound from its precursor, nimbiol (B1247986), involves enzymatic steps such as hydroxylation and O-methylation, often catalyzed by cytochrome P450s and methyltransferases, respectively. vulcanchem.com Transcriptomic studies (e.g., RNA-seq) can identify the specific genes encoding these enzymes that are upregulated in Neem tissues where this compound is abundant. thieme-connect.com This can be complemented by proteomic analyses to confirm the increased expression and activity of these enzymes. When this compound is applied to a biological system (e.g., an insect cell line or a plant pathogen), transcriptomic and proteomic approaches can reveal which cellular pathways are perturbed. For instance, changes in the expression of genes and proteins related to stress responses, hormone signaling, or cell cycle regulation can provide clues to its mechanism of action. mdpi.combmbreports.org

Metabolomics: Metabolomic profiling offers a snapshot of the metabolic state of an organism or cell in response to this compound. By analyzing the changes in the levels of various metabolites, researchers can identify the metabolic pathways that are most affected. bmbreports.org For example, an increase in stress-related metabolites or a decrease in key intermediates of primary metabolism could explain the compound's biological effects.

Integrative Analysis: The true power of omics lies in the integration of these different data layers. nih.govdreamgenics.com For example, by correlating transcriptomic and metabolomic data, one could link the upregulation of a specific enzyme-coding gene with the accumulation of a particular metabolite, thereby validating a step in a metabolic pathway. bmbreports.org Multi-omics factor analysis and other computational tools can be used to identify the principal sources of variation in these large datasets and to construct comprehensive network models of this compound's interactions within the cell. dreamgenics.com Such integrative approaches can lead to a more complete mechanistic understanding, moving from a list of affected genes or metabolites to a dynamic model of the compound's system-wide effects. mdpi.comnih.gov

Innovations in Spectroscopic and Imaging Technologies for Real-Time this compound Studies

Recent advancements in spectroscopic and imaging techniques offer unprecedented opportunities to study this compound in complex biological matrices and in real-time. These technologies provide detailed information on the compound's structure, localization, and interactions.

Advanced NMR and Mass Spectrometry: The structure of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. vulcanchem.com High-resolution NMR, including 2D techniques like COSY and HMBC, is essential for detailed structural elucidation and for studying the compound's conformation and interactions with biological targets. measurlabs.com Quantitative NMR (qNMR) can be employed for the precise quantification of this compound in extracts without the need for identical reference standards for every compound. mdpi.com

Mass spectrometry (MS) is another powerful tool for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows characteristic fragment ions at m/z 286 (the molecular ion, M⁺) and 268 (resulting from the loss of a water molecule). vulcanchem.comyoutube.comlibretexts.org High-resolution mass spectrometry, such as UHPLC-QTOF-MS (Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry), allows for the accurate determination of the elemental composition and can be used to profile this compound and other related diterpenoids in complex mixtures like Neem extracts. vulcanchem.comresearchgate.netuni-saarland.de

Hyperspectral and Confocal Imaging: Hyperspectral imaging (HSI) is an emerging, non-destructive technique that combines imaging and spectroscopy to obtain both spatial and spectral information from a sample. researchgate.netmdpi.comnih.gov HSI has been successfully used to determine the content of flavonoids and other secondary metabolites in plant tissues and could be adapted for the rapid, non-destructive quantification and mapping of this compound in Neem leaves or other plant parts. researchgate.netmdpi.com This would be invaluable for quality control in the production of Neem-based products and for studying the compound's distribution in the plant.

Confocal laser scanning microscopy can be used to visualize the subcellular localization of diterpenoids. cirad.fr By using specific fluorescent probes or exploiting the autofluorescence of the compound or its surrounding matrix, it may be possible to determine where this compound accumulates within plant cells, for instance, in oil bodies or vacuoles. cirad.fr This information is critical for understanding its physiological role in the plant and for developing efficient extraction methods.

Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Characteristic |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | 207 nm, 232 nm, 279 nm vulcanchem.com |

| GC-MS | Molecular Ion (M⁺) | m/z 286 vulcanchem.com |

| Key Fragment Ion | m/z 268 (M⁺ - H₂O) vulcanchem.com | |

| ¹H-NMR (in CDCl₃) | Methoxy (B1213986) Group (C-12 OCH₃) | δ 3.27 (s) vulcanchem.com |

| Methyl Group (C-4a CH₃) | δ 1.21 (s) vulcanchem.com | |

| UHPLC-QTOF-MS | [M+H]⁺ ion | m/z 287.2007 researchgate.net |

Chemoinformatic and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are transforming natural product research by enabling the rapid analysis of large datasets to predict biological activities and guide the discovery of new therapeutic agents. mdpi.commdpi.com These computational approaches can be powerfully applied to this compound research.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.netmdpi.com By developing QSAR models for this compound and its analogues, researchers can predict the activity of new, unsynthesized derivatives. frontiersin.org This allows for the in silico screening of virtual libraries of compounds to identify those with potentially enhanced activity or improved properties. The process involves generating molecular descriptors that encode the structural and physicochemical properties of the molecules and then using machine learning algorithms, such as random forests or support vector machines, to build the predictive model. researchgate.netnih.gov

Molecular Docking and Virtual Screening: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can be used to hypothesize its molecular targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological effects. This information is invaluable for designing more potent analogues. Virtual screening of large compound databases against a putative target can also identify other molecules with similar binding modes, potentially leading to the discovery of novel compounds with similar activities.

Machine Learning for Bioactivity Prediction: Machine learning models can be trained on large datasets of compounds with known biological activities to predict the activity of new compounds. nih.govresearchgate.net For example, a model could be trained on a dataset of known insecticidal compounds to predict whether this compound or its derivatives are likely to be active. acs.org Such models can be built using various molecular representations, such as fingerprints or descriptors, and can accelerate the discovery of new applications for this compound. mdpi.com Recently, machine learning combined with experimental approaches has successfully identified the diterpenoid andrographolide (B1667393) as a promising hit compound against Trypanosoma cruzi, demonstrating the potential of this strategy. nih.gov

Chemoinformatic and Machine Learning Workflow for this compound Research

| Step | Description | Application to this compound |

|---|---|---|

| Data Collection | Gathering chemical structures and associated biological activity data. | Compile data on this compound and related diterpenoids with known insecticidal or other activities. |

| Descriptor Calculation | Generating numerical representations of molecular structures (e.g., fingerprints, 2D/3D descriptors). | Calculate descriptors for the compiled dataset to capture structural and physicochemical properties. |

| Model Building | Using machine learning algorithms (e.g., Random Forest, SVM, Neural Networks) to create a predictive model. | Train a QSAR or classification model to predict the biological activity of new this compound derivatives. researchgate.net |

| Model Validation | Assessing the predictive power of the model using techniques like cross-validation and external test sets. | Ensure the model is robust and can accurately predict the activity of compounds not used in its training. nih.gov |

| Virtual Screening/Design | Using the validated model to screen virtual libraries or design new compounds with desired properties. | Identify novel this compound analogues with potentially enhanced bioactivity for future synthesis and testing. frontiersin.org |

Exploration of Novel Reaction Chemistries for this compound Modification and Synthesis

The development of novel and efficient synthetic and semi-synthetic routes to this compound and its derivatives is essential for detailed structure-activity relationship studies and for ensuring a sustainable supply of the compound.

Semi-synthesis and Total Synthesis: this compound can be prepared by the methylation of nimbiol, its natural precursor, using reagents like dimethyl sulfate (B86663). vulcanchem.com A semi-synthetic route starting from the more abundant natural product podocarpic acid has also been reported. vulcanchem.com While the total synthesis of complex terpenoids like azadirachtin (B1665905) has been a monumental challenge, advances in synthetic methodology are making the synthesis of related, less complex structures like this compound more feasible. thieme-connect.com

Novel Catalytic Methods: Modern catalysis offers powerful tools for the efficient and selective synthesis and modification of complex molecules like terpenoids. iosrjournals.org The use of transition metal catalysts, such as those based on cobalt or rhodium, can enable novel transformations that are difficult to achieve with classical methods. frontiersin.orgfrontiersin.orgresearchgate.net For instance, cobalt-catalyzed cycloaddition reactions can be used to construct the polycyclic core of diterpenoids, while rhodium-catalyzed hydroformylation and amination reactions could be used to introduce new functional groups onto the this compound scaffold. mdpi.comfrontiersin.org These catalytic methods often proceed with high selectivity and under mild conditions, which is advantageous when working with complex natural products. iosrjournals.org

Enzymatic and Biocatalytic Approaches: Biocatalysis, using isolated enzymes or whole microorganisms, is an increasingly attractive approach for the synthesis and modification of natural products. The methylation of nimbiol to this compound can be achieved with high enantiomeric excess using S-adenosylmethionine (SAM)-dependent methyltransferases. vulcanchem.com The exploration of other enzymes, such as cytochrome P450s for selective hydroxylations or glycosyltransferases for attaching sugar moieties, could lead to a diverse range of novel this compound derivatives with potentially new or improved biological activities. Hairy root cultures of A. indica have been shown to produce related compounds like azadirachtin and could potentially be engineered for enhanced production of this compound. thieme-connect.com

Flow Chemistry and Automated Synthesis: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch flask, offers several advantages for the synthesis of fine chemicals, including improved safety, scalability, and the ability to perform multi-step syntheses in a continuous fashion. The application of flow chemistry to the synthesis or modification of this compound could streamline the production of derivatives for biological screening.

Q & A

Q. How should researchers disclose conflicting data or null results in this compound studies?

- Methodological Answer : Adhere to COPE (Committee on Publication Ethics) guidelines by transparently reporting all data, including negative outcomes, in supplementary sections. Discuss potential reasons for discrepancies (e.g., assay sensitivity, compound stability) and propose follow-up experiments. Cite prior studies objectively, avoiding selective referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。